molecular formula C11H13F2N5S B3334655 4-Cyclopropyl-5-((3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 1001500-60-2

4-Cyclopropyl-5-((3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3334655
CAS No.: 1001500-60-2
M. Wt: 285.32 g/mol
InChI Key: XKHBRGUAGSEAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a sulfur atom at position 3 of the triazole ring and a cyclopropyl substituent at position 2. The structure further incorporates a difluoromethyl-substituted pyrazole moiety linked via a methylene bridge. The difluoromethyl group on the pyrazole ring enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

4-cyclopropyl-3-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N5S/c1-6-4-8(10(12)13)16-17(6)5-9-14-15-11(19)18(9)7-2-3-7/h4,7,10H,2-3,5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHBRGUAGSEAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NNC(=S)N2C3CC3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109111
Record name 4-Cyclopropyl-5-[[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-60-2
Record name 4-Cyclopropyl-5-[[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-5-[[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Cyclopropyl-5-((3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound that falls within the category of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a detailed examination of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antifungal Activity

The 1,2,4-triazole scaffold has been extensively studied for its antifungal properties. Compounds similar to this compound have demonstrated significant antifungal activity against various pathogens. For instance, derivatives with similar structures have shown efficacy against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani at concentrations as low as 50 ppm .

Antibacterial Activity

Research indicates that triazole derivatives possess notable antibacterial properties. Compounds with structural similarities to the target molecule have exhibited high potency against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For example, certain triazole hybrids were reported with minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against various bacterial strains .

Anticancer Potential

The anticancer potential of triazole derivatives has also been documented. Studies have shown that certain compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is an area of active research.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following factors have been identified as influential in enhancing the efficacy of compounds similar to this compound:

  • Substituents on the Pyrazole Ring : The presence of difluoromethyl and methyl groups has been shown to enhance antimicrobial activity.
  • Triazole Core Modifications : Variations in the substituents on the triazole ring significantly affect biological activity; for instance, electron-donating groups tend to improve antibacterial properties .
  • Linker Length and Composition : The length and nature of the linker between the pyrazole and triazole moieties can influence the overall bioactivity and pharmacokinetics.

Study on Antifungal Efficacy

A recent study synthesized several pyrazole-triazole hybrids and evaluated their antifungal activities against common plant pathogens. Among these hybrids, some exhibited potent antifungal effects comparable to established fungicides . This highlights the potential application of compounds like this compound in agricultural settings.

Evaluation Against MRSA

In another study focusing on antibacterial activity, a series of triazole derivatives were tested against MRSA strains. Results indicated that certain modifications to the triazole structure led to increased potency against resistant strains . This suggests that further exploration of the target compound could yield valuable insights into combating antibiotic resistance.

Scientific Research Applications

Agricultural Applications

CP-DMF-Pyrazole has shown significant promise as a fungicide. Research indicates that compounds with similar structures exhibit antifungal activities against various plant pathogens such as Botrytis cinerea and Rhizoctonia solani.

Table 1: Antifungal Activity of Related Compounds

Compound NameTarget PathogenActivity (ppm)
3-Difluoromethyl-Pyrazole DerivativeS. sclerotiorum50
Pyrazole-based FungicideB. cinerea50
IsoflucypramR. solani50

The structure-activity relationship (SAR) studies suggest that the presence of the triazole moiety enhances the compound's efficacy against fungal pathogens by disrupting their metabolic processes .

Medicinal Chemistry

In medicinal chemistry, CP-DMF-Pyrazole is being investigated for its potential as an anti-inflammatory agent. The triazole ring is known to interact with various biological targets, potentially modulating inflammatory pathways.

Case Study: Anti-inflammatory Activity
A study conducted on similar triazole derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation. The incorporation of the difluoromethyl group may enhance binding affinity to these targets .

Material Science

The compound's unique chemical structure allows it to be used in synthesizing new materials with specific properties. Research indicates that triazoles can form coordination complexes with metals, leading to applications in catalysis and materials engineering.

Table 2: Potential Applications in Material Science

Application AreaDescription
CatalysisTriazole complexes can act as catalysts for organic reactions.
Coordination ChemistryFormation of metal-triazole complexes for sensor applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Cyclopropyl vs. Phenyl : The cyclopropyl group in the target compound likely confers greater metabolic stability than phenyl analogs, as cyclopropane rings resist oxidative degradation .
  • Difluoromethyl-Pyrazole: Fluorinated pyrazole moieties enhance lipophilicity and bioavailability compared to non-fluorinated derivatives (e.g., methyl-pyrazole in ) .
  • Thiol vs.
Pharmacological Performance
  • Antioxidant Activity : Phenyl-substituted analogs (e.g., ) show moderate antioxidant activity (IC₅₀: 12–45 μM), while the target compound’s difluoromethyl group may enhance radical scavenging via electron-withdrawing effects.
  • Antimicrobial Activity : Thiophene-methyl analogs () inhibit Gram-positive bacteria (MIC: 4–8 μg/mL), suggesting the target compound’s pyrazole moiety could broaden activity against resistant strains.
  • Cytotoxicity : tert-Butyl and dichlorobenzyl derivatives () exhibit potent anticancer activity, but the target compound’s cyclopropyl group may reduce off-target toxicity compared to aromatic substituents.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)CharacterizationReference
Pyrazole alkylation3-(Difluoromethyl)-5-methyl-1H-pyrazole, NaH, DMF, 80°C651^1H-NMR, LC-MS
Triazole-thiol formationCS2_2, NH2_2NH2_2, ethanol, reflux58IR, HRMS
Final couplingK2_2CO3_3, acetonitrile, 60°C7213^13C-NMR, HPLC

Q. Table 2. Computational Predictions vs. Experimental Data

ParameterPredicted (SwissADME)ExperimentalTechniqueReference
logP2.93.1Shake-flask
H-bond acceptors55XRD
BBB permeabilityNoNoPAMPA assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-5-((3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Cyclopropyl-5-((3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.